molecular formula C8H12BNO3 B578791 (5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid CAS No. 1310404-06-8

(5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid

Cat. No.: B578791
CAS No.: 1310404-06-8
M. Wt: 180.998
InChI Key: MDUJCRYLWPZMTA-UHFFFAOYSA-N
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Description

(5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C8H12BNO3. This compound is known for its unique structure, which includes a pyridine ring substituted with a boronic acid group and a hydroxypropan-2-yl group. It is used in various scientific research applications due to its reactivity and ability to form stable complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid typically involves the reaction of 2-bromo-5-(2-hydroxypropan-2-yl)pyridine with a boronic acid reagent under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent composition, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form boron-containing alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boron-containing alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is utilized in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is employed in the development of boron-containing drugs and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in drug design, where the compound can target specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (5-(2-Hydroxyethyl)pyridin-2-yl)boronic acid
  • (5-(2-Hydroxypropyl)pyridin-2-yl)boronic acid
  • (5-(2-Hydroxybutyl)pyridin-2-yl)boronic acid

Uniqueness

(5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the hydroxypropan-2-yl group enhances its solubility and ability to form hydrogen bonds, making it a versatile compound in various applications.

Properties

IUPAC Name

[5-(2-hydroxypropan-2-yl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-8(2,11)6-3-4-7(9(12)13)10-5-6/h3-5,11-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUJCRYLWPZMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=C(C=C1)C(C)(C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694450
Record name [5-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-06-8
Record name [5-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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